Cytotoxicity: SN-38G is >100-fold Less Potent than SN-38 in Human Cancer Cell Lines
SN-38G exhibits minimal cytotoxic activity compared to its active aglycone SN-38, confirming its role as an inactive detoxification product [1]. In human cancer cell lines, SN-38G's IC50 exceeds 1000 nM, while SN-38 demonstrates potent inhibition with IC50 values ranging from 1.5 to 10 nM [1]. This >100-fold difference in potency underpins the rationale for using SN-38G as a reference standard to distinguish active from inactive metabolite pools in pharmacokinetic and pharmacodynamic studies.
| Evidence Dimension | Cytotoxicity (IC50 in nM) |
|---|---|
| Target Compound Data | >1000 nM (in EJ, CL1-5, LS174T cell lines) |
| Comparator Or Baseline | SN-38: 1.5-10 nM across same cell lines; Irinotecan: 610-2400 nM |
| Quantified Difference | SN-38G is at least 100-fold less potent than SN-38 (e.g., >1000 nM vs. 7.7 nM in EJ cells); 2- to 3-fold less potent than irinotecan. |
| Conditions | Human bladder (EJ), lung (CL1-5), and colon (LS174T) cancer cell lines; 72-hour exposure. |
Why This Matters
This quantitative activity gap validates the use of authentic SN-38G reference material to differentiate active (SN-38) from inactive (SN-38G) fractions, essential for accurate pharmacokinetic modeling and toxicity correlation studies.
- [1] Kaneda N, Kurita A, Hosokawa Y, et al. Intra-tumoral production of SN-38 from irinotecan and its contribution to antitumor activity. Cancer Gene Ther. 2011;18(3):153-159. (Table 1: Cytotoxicity of CPT-11, SN-38 and SN-38G to human cancer cells). View Source
